Propanediaminetetraacetic acid

Beschreibung

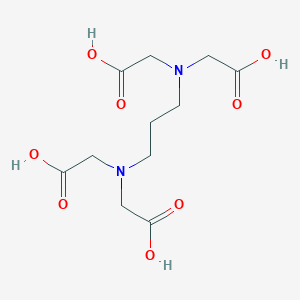

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O8/c14-8(15)4-12(5-9(16)17)2-1-3-13(6-10(18)19)7-11(20)21/h1-7H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQQXDPCRUGSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029225 | |

| Record name | Trimethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1939-36-2 | |

| Record name | PDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylenediaminetetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1939-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-1,3-propanediylbis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-propylene-1,3-diylbis[N-(hydroxycarbonylmethyl)glycine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N,N'-1,3-propanediylbis[N-(carboxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIAMINETETRAACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6OA94EER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chelating Properties of 1,3-Propylenediaminetetraacetic Acid (1,3-PDTA)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propylenediaminetetraacetic acid (1,3-PDTA) is an aminopolycarboxylic acid chelating agent, structurally analogous to the well-known ethylenediaminetetraacetic acid (EDTA). Its core structure, featuring a three-carbon (propylene) backbone separating two nitrogen atoms, results in the formation of six-membered chelate rings upon complexation with metal ions. This structural distinction from EDTA, which forms five-membered rings, significantly influences its thermodynamic stability, selectivity, and potential applications. This technical guide provides a comprehensive overview of the fundamental principles governing 1,3-PDTA's chelating properties, details the experimental protocols required for its characterization, and presents available quantitative data. Due to the relative scarcity of published data for 1,3-PDTA compared to its analogs, this paper also draws comparisons with EDTA and Diethylenetriaminepentaacetic acid (DTPA) to contextualize its expected behavior and highlights areas for future research. The potential utility of 1,3-PDTA in drug development, diagnostics, and as a research tool is also explored.

Introduction to 1,3-PDTA and Chelation Chemistry

1,3-Propylenediaminetetraacetic acid (also known as trimethylenediaminetetraacetic acid) is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion through its two amine nitrogen atoms and four carboxylate oxygen atoms.[1] This process of forming multiple bonds to a central metal ion, creating one or more ring structures, is known as chelation. The resulting complex is significantly more stable than complexes formed with monodentate ligands (which form only one bond), a phenomenon known as the "chelate effect."[2][3]

The stability of a metal-chelate complex is quantified by the stability constant (K) or, more commonly, its logarithm (log K).[2][4] A higher log K value indicates a stronger affinity between the chelating agent and the metal ion, resulting in a more stable complex.[5] For a given metal ion M and ligand L, the stepwise formation can be described as follows:

-

M + L ⇌ ML (Stepwise Constant, K₁)

-

ML + L ⇌ ML₂ (Stepwise Constant, K₂)

The overall stability constant (β) represents the equilibrium for the formation of the final complex from the initial reactants:

-

M + nL ⇌ MLₙ (Overall Stability Constant, βₙ = K₁ × K₂ × ... × Kₙ)

The primary structural difference between 1,3-PDTA and EDTA is the length of the carbon chain connecting the two nitrogen atoms. EDTA has a two-carbon (ethylene) bridge, leading to the formation of highly stable five-membered rings upon chelation. 1,3-PDTA's three-carbon (propylene) bridge leads to the formation of a six-membered ring. This seemingly minor change can alter the ligand's conformational flexibility and the "bite angle," thereby affecting the stability constants for different metal ions.

Caption: General overview of the metal-ligand chelation process.

Quantitative Data: Stability Constants

Comprehensive, critically evaluated stability constant data for 1,3-PDTA across a wide range of metal ions is less prevalent in the literature than for EDTA or DTPA.[6] However, the available data and theoretical principles allow for a comparative analysis. The stability of aminopolycarboxylate complexes is influenced by factors such as the charge and ionic radius of the metal ion, and the geometric fit of the ion within the ligand's coordination sphere.[3]

The table below presents known stability constants (log K) for EDTA and DTPA to provide a baseline for the expected chelating strength of 1,3-PDTA. The formation of a six-membered ring by 1,3-PDTA can, for some ions, be less favorable than the five-membered ring of EDTA, potentially resulting in slightly lower stability constants.

| Metal Ion | Charge | EDTA (log K) | DTPA (log K) | 1,3-PDTA (log K) |

| Ca²⁺ | +2 | 10.6 | 10.8 | Data Not Available |

| Mg²⁺ | +2 | 8.7 | 9.3 | Data Not Available |

| Mn²⁺ | +2 | 13.8 | 15.6 | Data Not Available |

| Fe²⁺ | +2 | 14.3 | 16.5 | Data Not Available |

| Co²⁺ | +2 | 16.3 | 19.1 | Data Not Available |

| Ni²⁺ | +2 | 18.6 | 20.3 | Data Not Available |

| Cu²⁺ | +2 | 18.8 | 21.4 | Data Not Available |

| Zn²⁺ | +2 | 16.5 | 18.4 | Data Not Available |

| Cd²⁺ | +2 | 16.4 | 19.2 | Data Not Available |

| Pb²⁺ | +2 | 18.0 | 18.8 | Data Not Available |

| Fe³⁺ | +3 | 25.1 | 28.0 | Data Not Available |

| Gd³⁺ | +3 | 17.4 | 22.4 | Data Not Available |

Note: Stability constants are pH-dependent. The values shown are generally reported for standard conditions (25°C, 0.1 M ionic strength). The lack of data for 1,3-PDTA highlights a significant research opportunity.

Caption: Key factors influencing the stability of metal-chelate complexes.

Experimental Protocols for Characterization

Determining the chelating properties of 1,3-PDTA requires precise experimental techniques. The following protocols are standard methods for characterizing metal-ligand interactions.

Potentiometric Titration

This is the most common and accurate method for determining stability constants.[7] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base (e.g., NaOH) is added. The resulting titration curve provides data on protonation constants of the ligand and the stability constants of the metal-ligand complex.

Methodology:

-

Solution Preparation: Prepare solutions of the 1,3-PDTA ligand, the metal salt (typically perchlorate or nitrate), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of known concentrations in deionized water with a constant ionic strength (maintained by an inert salt like KNO₃ or KCl).

-

Calibration: Calibrate a high-precision pH electrode and meter using standard buffers.

-

Titration: Place a known volume of the solution containing the ligand, metal ion, and acid into a thermostatted titration vessel. Titrate this solution with the standardized base, recording the pH value after each incremental addition.

-

Data Analysis: The collected data (volume of titrant vs. pH) is processed using specialized computer programs (e.g., HYPERQUAD). These programs perform non-linear least-squares fitting to a chemical model to refine the values of the stability constants that best describe the experimental data.[7]

Caption: Experimental workflow for potentiometric stability constant determination.

Spectrophotometry (UV-Vis)

This method is useful when the metal-ligand complex has a distinct absorption spectrum from the free metal ion or ligand.[8] The change in absorbance at a specific wavelength is monitored as the ratio of metal to ligand is varied.

Methodology:

-

Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-1,3-PDTA complex.

-

Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1:0.9 to 0.9:0.1).

-

Measurement: Measure the absorbance of each solution at the predetermined λ_max.

-

Analysis: Plot absorbance versus the mole fraction of the ligand. The peak of the plot reveals the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 complex). The stability constant can be calculated from the absorbance data using methods like the Benesi-Hildebrand equation.[8]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9] This allows for the simultaneous determination of the stability constant (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the reaction in a single experiment, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Place the macromolecule (e.g., a solution containing the metal ion) in the ITC sample cell. Fill the injection syringe with the ligand solution (1,3-PDTA).

-

Titration: A series of small, precise injections of the ligand are made into the sample cell while the system is maintained at a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon each injection. The initial injections produce large heat changes as most of the ligand binds. As the metal becomes saturated, subsequent injections produce smaller heat changes.

-

Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm. This curve is then fitted to a binding model to extract the thermodynamic parameters: Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[9][10]

Applications in Drug Development and Research

Chelating agents are integral to various stages of scientific research and pharmaceutical development. While specific applications of 1,3-PDTA are not yet widely established, its properties suggest potential utility in areas where analogs like EDTA and DTPA are used.

-

Metal Ion Sequestration: In drug formulations, trace metal ions can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). Chelating agents like 1,3-PDTA can be added as excipients to sequester these ions, thereby improving drug stability and shelf-life.

-

Biomedical Imaging: Lanthanide complexes, particularly those of Gd³⁺, are widely used as contrast agents in Magnetic Resonance Imaging (MRI). The ligand must form a highly stable and inert complex to prevent the release of the toxic free Gd³⁺ ion. The specific coordination geometry of 1,3-PDTA could offer unique properties for the development of new classes of contrast agents.

-

Drug Delivery Systems: Chelating agents can be incorporated into drug delivery systems to control drug release or target specific tissues.[11] For instance, they can be used to create environmentally responsive hydrogels that release a drug in the presence of certain metal ions.[12]

-

Chelation Therapy: This medical procedure involves administering chelating agents to remove toxic heavy metals from the body.[13] The efficacy and safety of a chelator depend on its selectivity for the toxic metal over essential endogenous metals (e.g., Ca²⁺, Zn²⁺). Research into the stability constants of 1,3-PDTA with heavy metals (e.g., Pb²⁺, Hg²⁺) versus essential metals is crucial to evaluate its potential in this field.

Caption: Potential roles of chelating agents in the drug development pipeline.[14]

Conclusion and Future Directions

1,3-Propylenediaminetetraacetic acid is a compelling chelating agent whose properties are dictated by its unique six-membered ring formation upon metal complexation. While it is structurally similar to the extensively studied EDTA, the subtle difference in its backbone presents an opportunity for fine-tuning metal selectivity and complex stability.

The primary challenge and opportunity lie in the current lack of comprehensive, critically evaluated data for 1,3-PDTA. This guide provides the fundamental chemical principles and detailed experimental frameworks necessary for researchers to undertake such studies. Future work should focus on:

-

Systematic Determination of Stability Constants: Generating a robust and comprehensive database of log K values for 1,3-PDTA with a wide array of divalent and trivalent metal ions, including lanthanides and heavy metals.

-

Full Thermodynamic Profiling: Utilizing techniques like ITC to understand the enthalpic and entropic drivers of complexation for different metal ions.

-

Structural Studies: Employing X-ray crystallography and NMR spectroscopy to determine the solid-state and solution structures of metal-1,3-PDTA complexes, providing insight into coordination geometries.

By filling these knowledge gaps, the scientific community can fully assess the potential of 1,3-PDTA and unlock its applications in medicine, diagnostics, and beyond.

References

- 1. 1,3-Propylenediaminetertaacetic acid | 1939-36-2 [chemicalbook.com]

- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 4. chemistry.beloit.edu [chemistry.beloit.edu]

- 5. scispace.com [scispace.com]

- 6. iupac.org [iupac.org]

- 7. d-nb.info [d-nb.info]

- 8. tsijournals.com [tsijournals.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. osti.gov [osti.gov]

- 11. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Drug Development Research | SMC® Technology [sigmaaldrich.com]

Propanediaminetetraacetic Acid (PDTA): A Comprehensive Technical Guide to its Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanediaminetetraacetic acid (PDTA), a versatile chelating agent, plays a significant role in coordination chemistry with profound implications for various scientific and therapeutic applications. This technical guide provides an in-depth exploration of the core principles of PDTA's coordination chemistry, offering detailed experimental protocols, quantitative data on complex stability, and insights into its burgeoning applications in drug development and medical diagnostics. Through a systematic presentation of synthesis and characterization methodologies, this document aims to equip researchers and professionals with the essential knowledge to harness the unique properties of PDTA-metal complexes.

Introduction to this compound (PDTA)

This compound (PDTA) is a polyaminocarboxylic acid chelating agent, structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA). The presence of a three-carbon diamine backbone in 1,3-PDTA, as opposed to the two-carbon backbone in EDTA, imparts distinct conformational flexibility and coordination properties to its metal complexes. PDTA is a hexadentate ligand, capable of forming up to six coordination bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multidentate nature results in the formation of highly stable, water-soluble metal complexes, a critical attribute for applications in biological systems.

The coordination of PDTA to a metal ion forms multiple chelate rings, which significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands—a phenomenon known as the chelate effect. The stability and structure of PDTA-metal complexes are influenced by factors such as the nature of the metal ion (charge, size, and preferred coordination geometry), pH of the medium, and the presence of competing ligands.

Coordination Chemistry of PDTA

The fundamental interaction between PDTA and a metal ion (Mⁿ⁺) can be represented by the following equilibrium:

Mⁿ⁺ + PDTA⁴⁻ ⇌ [M(PDTA)]ⁿ⁻⁴

The high stability of these complexes is a key feature driving their utility. The coordination sphere of the metal ion is typically saturated by the donor atoms of the PDTA ligand, leading to the formation of a compact and stable structure.

Figure 1: General coordination of PDTA with a metal ion.

Synthesis and Characterization of PDTA-Metal Complexes

The synthesis of PDTA-metal complexes is typically achieved through the reaction of a soluble metal salt with PDTA in an aqueous solution. The pH of the reaction medium is a critical parameter that influences the protonation state of the carboxylic acid groups and, consequently, the coordination behavior of the ligand.

General Synthesis Protocol for Transition Metal-PDTA Complexes

This protocol provides a general framework for the synthesis of PDTA complexes with divalent transition metals such as Cu(II), Co(II), and Ni(II).

Materials:

-

1,3-Propanediaminetetraacetic acid (H₄PDTA)

-

Metal(II) chloride or sulfate salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiSO₄·6H₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

-

Ethanol

-

pH meter

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a stoichiometric amount of H₄PDTA in a minimal amount of deionized water. Adjust the pH to approximately 7-8 with a dilute NaOH solution to deprotonate the carboxylic acid groups, forming the PDTA⁴⁻ anion.

-

In a separate beaker, dissolve an equimolar amount of the metal(II) salt in deionized water.

-

Slowly add the metal salt solution to the PDTA solution while stirring continuously.

-

A color change is typically observed upon complex formation.

-

Gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Allow the solution to cool to room temperature.

-

The complex can be precipitated by adding a water-miscible organic solvent like ethanol or by slow evaporation of the solvent.

-

Collect the precipitated complex by vacuum filtration using a Büchner funnel.

-

Wash the solid product with small portions of cold deionized water and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the final product in a desiccator or under vacuum.

Characterization Techniques

The synthesized PDTA-metal complexes can be characterized using a variety of analytical techniques to confirm their identity, purity, and structure.

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate groups to the metal ion by observing the shift in the C=O stretching frequency. |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex and can be used to study complex formation and stoichiometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, NMR can provide detailed information about the structure and dynamics of the complex in solution. |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in confirming the empirical formula. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice water molecules. |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |

Stability Constants of PDTA-Metal Complexes

The stability constant (K) is a quantitative measure of the strength of the interaction between a metal ion and a ligand in solution. For PDTA, the formation of the 1:1 complex is the most significant equilibrium.

Experimental Determination of Stability Constants

Potentiometric titration and UV-Vis spectrophotometry are common methods used to determine the stability constants of metal-PDTA complexes.

4.1.1. Potentiometric Titration Protocol

This method involves monitoring the pH of a solution containing the metal ion and PDTA as it is titrated with a standard solution of a strong base.

Materials:

-

Calibrated pH meter with a combination glass electrode

-

Constant temperature bath

-

Burette

-

Standardized solution of NaOH (e.g., 0.1 M)

-

Solution of the metal salt of known concentration

-

Solution of PDTA of known concentration

-

Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength

Procedure:

-

Prepare a solution containing known concentrations of the metal ion, PDTA, and a strong acid (to lower the initial pH). Maintain a constant ionic strength using an inert electrolyte.

-

Immerse the calibrated pH electrode in the solution and allow the temperature to equilibrate in the constant temperature bath.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.

-

Continue the titration past the equivalence point.

-

The collected data (pH versus volume of NaOH added) is then used to calculate the formation constant of the metal-PDTA complex using appropriate software or calculation methods that account for the protonation equilibria of PDTA.

4.1.2. UV-Visible Spectrophotometry Protocol

This method relies on the change in the absorbance spectrum of the metal ion or the ligand upon complexation.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Stock solutions of the metal salt and PDTA of known concentrations

-

Buffer solutions to maintain constant pH

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of PDTA at a constant pH and ionic strength.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

The absorbance data at a specific wavelength where the complex absorbs significantly is used to determine the concentration of the complex at equilibrium.

-

The stability constant is then calculated from the known initial concentrations of the metal ion and ligand and the determined equilibrium concentration of the complex.

Table of Stability Constants

The following table summarizes the logarithm of the stability constants (log K) for 1,3-PDTA with various metal ions. These values are crucial for predicting the behavior of these complexes in different environments.

| Metal Ion | Log K | Conditions |

| Mn²⁺ | 14.5 | 0.1 M KCl, 25 °C |

| Fe³⁺ | 26.8 | 0.1 M KCl, 25 °C |

| Co²⁺ | 17.8 | 0.1 M KCl, 25 °C |

| Ni²⁺ | 19.4 | 0.1 M KCl, 25 °C |

| Cu²⁺ | 20.3 | 0.1 M KCl, 25 °C |

| Zn²⁺ | 17.9 | 0.1 M KCl, 25 °C |

| Cd²⁺ | 18.2 | 0.1 M KCl, 25 °C |

| Pb²⁺ | 18.9 | 0.1 M KCl, 25 °C |

| Gd³⁺ | 16.5 | 0.1 M KCl, 25 °C |

| Y³⁺ | 17.2 | 0.1 M KCl, 25 °C |

Note: The stability constants can vary with experimental conditions such as ionic strength and temperature.

Applications in Drug Development and Diagnostics

The strong chelating ability and high stability of PDTA-metal complexes make them attractive candidates for various applications in the pharmaceutical and diagnostic fields.

Therapeutic Chelating Agents

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body. The high stability of PDTA complexes with toxic metal ions like lead and cadmium suggests its potential as a therapeutic agent for metal detoxification. By forming stable, water-soluble complexes, PDTA can facilitate the excretion of these toxic metals from the body.

Drug Delivery Systems

PDTA can be functionalized to act as a bifunctional chelator, allowing it to be conjugated to biomolecules such as antibodies, peptides, or nanoparticles. This approach enables the targeted delivery of radioactive metal ions for radioimmunotherapy or diagnostic imaging. The PDTA moiety securely sequesters the radionuclide, preventing its release in vivo and minimizing off-target toxicity.

Figure 2: PDTA in a targeted drug delivery system.

Diagnostic Imaging Agents

Complexes of paramagnetic metal ions, particularly Gadolinium(III) (Gd³⁺), with strong chelating agents are widely used as contrast agents in Magnetic Resonance Imaging (MRI). The Gd³⁺-PDTA complex, due to its high stability, is a promising candidate for such applications. The ligand prevents the toxic Gd³⁺ ion from being released into the body while allowing the water molecules in the vicinity to relax more quickly, thereby enhancing the MRI signal. Research is ongoing to develop PDTA-based contrast agents with improved relaxivity and targeting capabilities.

Conclusion

This compound is a powerful chelating agent with a rich coordination chemistry. Its ability to form highly stable complexes with a wide range of metal ions underpins its utility in diverse scientific and medical fields. This guide has provided a comprehensive overview of the synthesis, characterization, and stability of PDTA-metal complexes, along with detailed experimental protocols. The exploration of its applications in chelation therapy, targeted drug delivery, and diagnostic imaging highlights the significant potential of PDTA in advancing healthcare and biomedical research. Further investigation into the in vivo behavior and functionalization of PDTA-based systems will undoubtedly pave the way for novel therapeutic and diagnostic agents.

An In-Depth Technical Guide to the Thermodynamic Stability of PDTA Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of metal complexes formed with 1,2-diaminopropane-N,N,N',N'-tetraacetic acid (PDTA). Understanding the stability of these complexes is crucial for various applications, including the development of new therapeutic and diagnostic agents. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and illustrates important concepts through logical diagrams.

Introduction to PDTA and Metal Complex Stability

1,2-diaminopropane-N,N,N',N'-tetraacetic acid (PDTA) is a hexadentate aminopolycarboxylic acid chelating agent. Its structure, featuring a chiral center, allows for the formation of stable complexes with a wide range of metal ions. The thermodynamic stability of these complexes is a measure of the strength of the interaction between the metal ion and the PDTA ligand in solution at equilibrium.[1] This stability is quantified by the stability constant (log K), and the associated thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS) changes, which provide deeper insights into the nature of the complexation reaction.

The overall complexation reaction can be represented as:

Mⁿ⁺ + PDTA⁴⁻ ⇌ [M(PDTA)]ⁿ⁻⁴

The stability constant (K) for this equilibrium is a critical parameter in evaluating the potential of a PDTA-metal complex for in vivo applications, as it determines the extent to which the complex will remain intact in a biological environment.[2]

Thermodynamic Data of PDTA-Metal Complexes

The thermodynamic stability of PDTA complexes is influenced by factors such as the nature of the metal ion (charge, size), pH, temperature, and ionic strength of the medium.[1] The following tables summarize the available critically selected stability constants (log K), and in some cases, the enthalpy (ΔH) and entropy (ΔS) of complexation for various metal ions with PDTA. The data has been compiled from various sources, including the NIST Standard Reference Database 46.[3][4]

Table 1: Stability Constants (log K) of PDTA Metal Complexes at 25 °C

| Metal Ion | Ionic Strength (M) | log K |

| Mg²⁺ | 0.1 (KCl) | 9.27 |

| Ca²⁺ | 0.1 (KCl) | 10.96 |

| Sr²⁺ | 0.1 (KCl) | 9.23 |

| Ba²⁺ | 0.1 (KCl) | 8.15 |

| Mn²⁺ | 0.1 (KCl) | 14.53 |

| Fe²⁺ | 0.1 (KCl) | 15.2 |

| Co²⁺ | 0.1 (KCl) | 17.2 |

| Ni²⁺ | 0.1 (KCl) | 19.4 |

| Cu²⁺ | 0.1 (KCl) | 19.7 |

| Zn²⁺ | 0.1 (KCl) | 17.4 |

| Cd²⁺ | 0.1 (KCl) | 17.6 |

| Hg²⁺ | 0.1 (KCl) | 22.8 |

| Pb²⁺ | 0.1 (KCl) | 18.2 |

| La³⁺ | 0.1 (KCl) | 15.9 |

| Ce³⁺ | 0.1 (KCl) | 16.3 |

| Pr³⁺ | 0.1 (KCl) | 16.6 |

| Nd³⁺ | 0.1 (KCl) | 16.8 |

| Sm³⁺ | 0.1 (KCl) | 17.2 |

| Eu³⁺ | 0.1 (KCl) | 17.3 |

| Gd³⁺ | 0.1 (KCl) | 17.4 |

| Tb³⁺ | 0.1 (KCl) | 17.8 |

| Dy³⁺ | 0.1 (KCl) | 18.0 |

| Ho³⁺ | 0.1 (KCl) | 18.1 |

| Er³⁺ | 0.1 (KCl) | 18.4 |

| Tm³⁺ | 0.1 (KCl) | 18.7 |

| Yb³⁺ | 0.1 (KCl) | 19.0 |

| Lu³⁺ | 0.1 (KCl) | 19.2 |

Table 2: Enthalpy (ΔH) and Entropy (ΔS) of PDTA Metal Complexation at 25 °C

| Metal Ion | Ionic Strength (M) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cd²⁺ | 0.1 (KCl) | -44.8 | 188 |

| Cu²⁺ | 0.1 (KCl) | -58.6 | 180 |

| Ni²⁺ | 0.1 (KCl) | -38.5 | 243 |

| Pb²⁺ | 0.1 (KCl) | -71.1 | 113 |

| Zn²⁺ | 0.1 (KCl) | -24.7 | 251 |

Experimental Protocols for Determining Thermodynamic Stability

The determination of thermodynamic parameters for metal-PDTA complexes requires precise experimental techniques. The two primary methods are potentiometric titration for determining stability constants and calorimetry for measuring enthalpy changes.

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[5] The procedure involves monitoring the pH of a solution containing the metal ion and PDTA as it is titrated with a standard solution of a strong base.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of PDTA of known concentration in deionized water. The purity of the ligand should be verified.

-

Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate to avoid complexation by the anion) of known concentration. The exact metal ion concentration should be determined by a suitable analytical method like atomic absorption spectroscopy or ICP-MS.

-

Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH) of known concentration.

-

Prepare a solution of a strong acid (e.g., HCl or HNO₃) of known concentration for calibration.

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.

-

-

Electrode Calibration:

-

Calibrate the pH electrode and meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (typically 25 °C).

-

Perform a strong acid-strong base titration in the same ionic medium to determine the standard potential of the electrode (E⁰) and the liquid junction potential.

-

-

Titration Procedure:

-

Pipette a known volume of the PDTA stock solution and the metal ion stock solution into a thermostatted titration vessel.

-

Add the background electrolyte to achieve the desired ionic strength.

-

The initial solution should be acidified with a known amount of strong acid to ensure all PDTA is in its fully protonated form.

-

Titrate the solution with the standardized strong base solution, adding small increments of the titrant.

-

Record the pH (or potential) reading after each addition, allowing the system to reach equilibrium.

-

The titration is typically continued until the pH reaches a value where the complex is fully formed and the excess base is being titrated.

-

-

Data Analysis:

-

The titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD).

-

The program refines the protonation constants of PDTA and the stability constant of the metal-PDTA complex by minimizing the difference between the experimental and calculated pH values based on a defined chemical model.

-

Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination

Isothermal titration calorimetry directly measures the heat change associated with the binding interaction between a metal ion and PDTA, providing a direct determination of the enthalpy of complexation (ΔH).[6]

Detailed Methodology:

-

Instrument and Sample Preparation:

-

Ensure the ITC instrument is properly calibrated and equilibrated at the desired temperature (e.g., 25 °C).

-

Prepare a solution of the metal ion in a suitable buffer at a known concentration. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange upon complexation.

-

Prepare a solution of PDTA in the same buffer at a known concentration. The concentration of the titrant (in the syringe) is typically 10-20 times higher than the concentration of the sample (in the cell).

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Titration Procedure:

-

Load the metal ion solution into the sample cell of the calorimeter.

-

Load the PDTA solution into the injection syringe.

-

Perform a series of small, sequential injections of the PDTA solution into the metal ion solution.

-

The instrument measures the heat released or absorbed after each injection.

-

A control experiment, titrating the PDTA solution into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data consists of a series of heat pulses corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Subtract the heat of dilution from the heat of reaction for each injection.

-

Plot the corrected heat change per mole of injectant against the molar ratio of PDTA to the metal ion.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software.

-

The fitting procedure yields the stoichiometry of the reaction (n), the binding constant (K), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:

-

ΔG = -RTlnK

-

ΔG = ΔH - TΔS

-

-

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate important relationships and experimental workflows related to the thermodynamic stability of PDTA metal complexes.

Caption: The Chelate Effect: Increased stability of metal complexes with polydentate ligands.

Caption: Workflow for determining stability constants using potentiometric titration.

Caption: Workflow for determining thermodynamic parameters using Isothermal Titration Calorimetry.

Conclusion

The thermodynamic stability of PDTA metal complexes is a fundamental aspect that governs their behavior in solution and their suitability for various applications, particularly in the fields of medicine and analytical chemistry. This guide has provided a summary of the key thermodynamic data, detailed experimental protocols for their determination, and visual representations of important concepts. The high stability constants observed for many metal ions, especially the trivalent lanthanides and several divalent transition metals, underscore the potent chelating ability of PDTA. A thorough understanding of these thermodynamic principles is essential for the rational design and development of novel metal-based compounds with tailored properties.

References

Propanediaminetetraacetic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Propanediaminetetraacetic acid (PDTA), a versatile chelating agent, holds significant promise in various scientific and therapeutic applications. This in-depth technical guide provides a comprehensive review of the existing literature on PDTA, focusing on its chemical properties, synthesis, coordination chemistry, and potential applications, particularly in the realm of drug development and chelation therapy.

Core Chemical Properties

1,3-Propanediaminetetraacetic acid (PDTA) is a polyaminocarboxylic acid with the chemical formula C₁₁H₁₈N₂O₈.[1] It is structurally similar to the well-known chelating agent ethylenediaminetetraacetic acid (EDTA), with the key difference being the presence of a three-carbon (propane) backbone separating the two nitrogen atoms, as opposed to the two-carbon (ethane) backbone in EDTA. This structural variation influences its conformational flexibility and coordination behavior with metal ions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₈N₂O₈ | [1] |

| Molar Mass | 306.27 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | ~250 °C (decomposition) | [1] |

| CAS Number | 1939-36-2 | [1] |

| IUPAC Name | 2,2',2'',2'''-(Propane-1,3-diyldinitrilo)tetraacetic acid | |

| Synonyms | 1,3-PDTA, Trimethylenediamine-N,N,N',N'-tetraacetic acid | [1] |

Synthesis of this compound

The synthesis of PDTA typically involves the carboxymethylation of 1,3-diaminopropane. A common method is the reaction of 1,3-diaminopropane with an excess of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under alkaline conditions. The reaction is generally carried out in an aqueous solution at elevated temperatures.

Experimental Protocol: Synthesis of PDTA

Materials:

-

1,3-Diaminopropane[3]

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve a known quantity of chloroacetic acid in distilled water.

-

Carefully add a stoichiometric excess of sodium hydroxide solution to neutralize the chloroacetic acid, forming sodium chloroacetate.

-

To this solution, add 1,3-diaminopropane dropwise while maintaining the temperature and stirring vigorously. The molar ratio of sodium chloroacetate to 1,3-diaminopropane should be approximately 4:1.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for several hours with continuous stirring to ensure complete reaction.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the PDTA.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitated PDTA by filtration and wash it with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from hot water or a water-ethanol mixture to obtain purified PDTA.

-

Dry the purified PDTA in a vacuum oven.

Experimental workflow for the synthesis of this compound (PDTA).

Coordination Chemistry and Stability Constants

PDTA is a hexadentate ligand, capable of forming stable complexes with a wide variety of metal ions through its two nitrogen atoms and four carboxylate groups. The stability of these metal complexes is a crucial factor for its applications and is quantified by the formation or stability constant (log K). The determination of these constants is often carried out using potentiometric titration.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination (Example: Cu(II)-PDTA)

Materials:

-

Purified PDTA

-

Copper(II) nitrate or a similar soluble copper salt

-

Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

-

Potassium nitrate (KNO₃) or another suitable background electrolyte

-

Standard buffer solutions for pH calibration

-

High-purity water

Apparatus:

-

pH meter with a combination glass electrode

-

Autotitrator or a calibrated burette

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.

-

Solution Preparation:

-

Prepare a stock solution of PDTA of known concentration.

-

Prepare a stock solution of the copper(II) salt of known concentration.

-

Prepare a solution of the background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

-

Titration:

-

In the thermostated reaction vessel, place a known volume of a solution containing PDTA, the copper(II) salt, and the background electrolyte. The metal-to-ligand ratio is typically 1:1 or varied for more complex systems.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Start stirring the solution.

-

Add small, precise increments of the standardized base (e.g., KOH) to the solution.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration until the pH reaches a plateau, indicating the completion of the relevant proton displacement reactions.

-

-

Data Analysis: The collected data (volume of base added vs. pH) is used to calculate the formation constants of the Cu(II)-PDTA complex. This is typically done using specialized software that fits the titration curve to a model of the chemical equilibria involved.

Workflow for determining metal-PDTA stability constants via potentiometric titration.

Table 2: Stability Constants (log K) of PDTA with Various Metal Ions

| Metal Ion | log K | Temperature (°C) | Ionic Strength (M) | Method | Reference(s) |

| Mg²⁺ | 9.3 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Ca²⁺ | 10.7 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Mn²⁺ | 14.2 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Fe²⁺ | 15.1 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Co²⁺ | 17.0 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Ni²⁺ | 18.2 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Cu²⁺ | 19.4 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Zn²⁺ | 17.0 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Cd²⁺ | 17.5 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| Pb²⁺ | 18.3 | 20 | 0.1 (KCl) | Potentiometric | [4] |

| La³⁺ | 15.5 | 25 | 0.1 (KNO₃) | Potentiometric | |

| Gd³⁺ | 16.5 | 25 | 0.1 (KNO₃) | Potentiometric | |

| Yb³⁺ | 17.8 | 25 | 0.1 (KNO₃) | Potentiometric |

Note: The stability constants for lanthanide ions are representative values and may vary depending on the specific experimental conditions. Comprehensive databases such as the IUPAC Stability Constants Database should be consulted for a complete list of values.[5][6][7]

Characterization of PDTA and its Metal Complexes

A variety of analytical techniques are employed to characterize PDTA and its metal complexes, confirming their structure, purity, and coordination environment.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in PDTA and to observe changes upon complexation with metal ions. The stretching frequencies of the carboxylate groups (COO⁻) are particularly informative. In free PDTA, the C=O stretch of the protonated carboxylic acid is observed at a higher wavenumber than the asymmetric and symmetric stretches of the deprotonated carboxylate groups. Upon complexation, the C=O stretch disappears, and the positions of the carboxylate stretches shift, providing evidence of coordination to the metal ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of PDTA and its diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the nitrogen atoms and carboxylate groups are sensitive to the coordination environment. For paramagnetic metal complexes, NMR spectra are characterized by large chemical shift ranges and broad signals, which can provide information about the electronic structure and magnetic properties of the complex.[8][9][10] The use of lanthanide ions as paramagnetic probes in NMR can also aid in structural determination.[9][11][12][13][14]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of PDTA-metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique has been used to confirm the hexadentate coordination of PDTA with various metal ions.

Experimental Protocol: General Characterization of a PDTA-Metal Complex

-

Elemental Analysis: Determine the elemental composition (C, H, N) of the synthesized complex to confirm its empirical formula.

-

Infrared Spectroscopy:

-

Record the IR spectrum of the free PDTA ligand and the metal complex using KBr pellets or another suitable method.

-

Compare the spectra, noting the disappearance of the carboxylic acid C=O stretch and the shifts in the asymmetric and symmetric carboxylate stretching frequencies in the complex.

-

-

NMR Spectroscopy:

-

For diamagnetic complexes, dissolve the sample in a suitable deuterated solvent (e.g., D₂O) and record the ¹H and ¹³C NMR spectra. Assign the signals to the protons and carbons of the PDTA ligand and observe any shifts upon complexation.

-

For paramagnetic complexes, specialized NMR techniques may be required to acquire and interpret the spectra.

-

-

UV-Vis Spectroscopy: For complexes with transition metals, UV-Vis spectroscopy can provide information about the d-d electronic transitions and the coordination geometry of the metal ion.

-

Single-Crystal X-ray Diffraction (if suitable crystals are obtained):

-

Grow single crystals of the metal complex by slow evaporation of a suitable solvent.

-

Mount a crystal on a diffractometer and collect the diffraction data.

-

Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms.

-

Applications in Drug Development and Chelation Therapy

The strong chelating ability of PDTA makes it a candidate for various applications in medicine and drug development, primarily centered around the removal of toxic metal ions from the body.

Chelation Therapy

Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body.[12] PDTA, like EDTA, can form stable, water-soluble complexes with toxic heavy metals such as lead (Pb), mercury (Hg), and cadmium (Cd), facilitating their excretion through the kidneys.

Logical Framework for Chelation Therapy:

Conceptual diagram of the mechanism of chelation therapy using PDTA.

While EDTA is more commonly used in clinical practice, studies comparing the efficacy of different chelating agents are ongoing. The choice of chelating agent can depend on the specific metal being targeted and the patient's condition.[14][15][16][17] Quantitative analysis of heavy metals in biological samples before and after chelation therapy is crucial to assess its effectiveness.[18][19]

Table 3: Comparison of Chelation Efficacy for Lead (Pb) Poisoning

| Chelating Agent | Administration Route | Efficacy in Reducing Blood Lead Levels | Key Considerations | Reference(s) |

| PDTA | Intravenous/Oral (potential) | Expected to be effective due to high stability constant with Pb²⁺ | Further clinical studies are needed to establish efficacy and safety profile. | |

| EDTA | Intravenous | Well-established efficacy | Can also chelate essential minerals like zinc and calcium. | [11][14] |

| DMSA (Succimer) | Oral | Effective, particularly for lower-level lead exposure | Generally considered to have a good safety profile. | [14][15][16] |

| DMPS | Intravenous/Oral | Effective for mercury and arsenic, also used for lead | Not FDA-approved in the US for lead poisoning. | [15][17] |

Other Potential Applications

-

Drug Delivery: The chelating properties of PDTA could potentially be utilized in drug delivery systems to target specific metal-rich environments in the body or to deliver metallodrugs.

-

Diagnostic Imaging: Complexes of PDTA with paramagnetic metal ions, such as gadolinium(III), could be investigated as potential contrast agents for magnetic resonance imaging (MRI).

Conclusion

This compound is a potent chelating agent with a rich coordination chemistry. Its ability to form stable complexes with a wide range of metal ions underpins its potential applications in chelation therapy for heavy metal poisoning and other areas of drug development. This technical guide has provided a comprehensive overview of the synthesis, characterization, and properties of PDTA, along with detailed experimental protocols and a summary of its coordination behavior. Further research, particularly clinical trials, is necessary to fully elucidate the therapeutic efficacy and safety of PDTA in comparison to existing chelating agents. The quantitative data and methodologies presented herein serve as a valuable resource for researchers and scientists working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. hakon-art.com [hakon-art.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsart.com [ijsart.com]

- 6. jetir.org [jetir.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chelation therapy - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]

- 17. [PDF] Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure. | Semantic Scholar [semanticscholar.org]

- 18. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure and magnetic study of the complex salt [RuCp(PTA)2–μ-CN-1κC:2κN–RuCp(PTA)2][Re(NO)Br4(EtOH)0.5(MeOH)0.5] - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Propanediaminetetraacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of substituted propanediaminetetraacetic acid (PDTA) derivatives. PDTA and its analogues are of significant interest in the fields of medicine and biotechnology, primarily for their ability to chelate metal ions. Their applications range from contrast agents in magnetic resonance imaging (MRI) to radiopharmaceuticals for diagnostics and therapy, and as bifunctional chelators for targeted drug delivery. This guide details synthetic methodologies, presents quantitative data for key reactions, and illustrates the logical workflows involved in the design and synthesis of these valuable compounds.

Core Synthetic Strategies

The synthesis of substituted PDTA derivatives can be broadly categorized into two main approaches: C-substitution, where functional groups are introduced onto the carbon backbone of the PDTA molecule, and N-substitution, involving the modification of the nitrogen atoms of the diamine.

C-Substitution: Functionalization of the Propanediamine Backbone

A common strategy for introducing substituents onto the carbon backbone of PDTA and related polyaminocarboxylic acids is through reductive alkylation. This method involves the reaction of a polyamine with a carbonyl compound, followed by reduction of the resulting Schiff base and subsequent carboxymethylation.

A key example is the synthesis of bifunctional chelators where a p-isothiocyanatobenzyl group is attached to a methylene carbon of a carboxymethyl arm. This functional group allows for conjugation to biomolecules such as monoclonal antibodies. The general synthetic pathway is as follows:

-

Reductive Alkylation: The starting polyamine (in this case, 1,3-propanediamine) is reacted with (p-nitrophenyl)pyruvic acid.

-

Carboxymethylation: The amino groups are then carboxymethylated using a haloacetic acid, typically bromoacetic acid or chloroacetic acid, under basic conditions.

-

Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amine.

-

Conversion to Isothiocyanate: The resulting amino group is then converted to a reactive isothiocyanate group by reaction with thiophosgene.

This approach allows for the introduction of a reactive handle for bioconjugation without significantly compromising the chelating properties of the PDTA core.

N-Substitution: Modification of the Amine Groups

N-alkylation of the diamine precursor or the final PDTA molecule offers another route to functionalized derivatives. Reductive amination is a widely used method for this purpose, offering good control over the degree of substitution.

A general protocol for the N,N'-dialkylation of a diamine via reductive amination is as follows:

-

Imine Formation: The diamine is reacted with an aldehyde or ketone in a suitable solvent.

-

Reduction: The resulting imine is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride.

This method is highly efficient for converting primary amines to secondary amines and can be adapted to introduce a wide range of functional groups by varying the carbonyl compound used.

Experimental Protocols

Synthesis of 1,3-Propanediaminetetraacetic Acid (1,3-PDTA)

This protocol describes the synthesis of the parent 1,3-PDTA molecule from 1,3-diaminopropane and chloroacetic acid.

Materials:

-

1,3-Diaminopropane

-

Chloroacetic acid

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A solution of potassium hydroxide is prepared and cooled in an ice bath.

-

Chloroacetic acid is slowly added to the cooled KOH solution.

-

1,3-Diaminopropane is then added slowly while maintaining the temperature below 20 °C.

-

The solution is stirred at room temperature for several days to ensure the completion of the reaction.

-

The solution is cooled again and acidified to a pH of 2 with concentrated hydrochloric acid to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water and then ethanol, and dried.

| Compound | Starting Materials | Yield (%) | Melting Point (°C) |

| 1,3-PDTA | 1,3-Diaminopropane, Chloroacetic acid | 66 | 235-240 |

Table 1: Synthesis of 1,3-PDTA. Data compiled from available literature.

Synthesis of a C-Substituted Bifunctional PDTA Derivative (Conceptual)

This protocol outlines a conceptual synthetic route for a C-substituted PDTA derivative bearing a reactive group for bioconjugation, based on established methods for similar chelators.

Materials:

-

1,3-Propanediamine

-

(p-Nitrophenyl)pyruvic acid

-

Sodium cyanoborohydride

-

Bromoacetic acid

-

Sodium hydroxide

-

Tin(II) chloride or catalytic hydrogenation setup

-

Thiophosgene

Procedure:

-

Reductive Amination: 1,3-Propanediamine is reacted with (p-nitrophenyl)pyruvic acid in the presence of sodium cyanoborohydride to form the C-substituted diamine.

-

Carboxymethylation: The resulting diamine is carboxymethylated with bromoacetic acid in an aqueous basic solution.

-

Nitro Reduction: The nitro group is reduced to an amine using a standard method such as reduction with tin(II) chloride or catalytic hydrogenation.

-

Isothiocyanate Formation: The aromatic amine is converted to the isothiocyanate by reacting with thiophosgene in a suitable solvent.

-

Purification: The final product is purified by chromatography.

| Product | Key Reagents | Expected Yield (%) | Key Spectroscopic Data |

| p-SCN-Bn-PDTA | 1,3-Propanediamine, (p-Nitrophenyl)pyruvic acid, Bromoacetic acid, Thiophosgene | 40-60 | ¹H NMR, ¹³C NMR, IR, MS |

Table 2: Conceptual Synthesis of a C-Substituted PDTA Derivative. Expected yields and required characterization are based on analogous syntheses.

Synthesis of an N-Substituted PDTA Derivative via Reductive Amination

This protocol describes the N,N'-dialkylation of 1,3-diaminopropane as a precursor to a substituted PDTA.

Materials:

-

1,3-Diaminopropane

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

To a solution of 1,3-diaminopropane in DCM, add the aldehyde and stir.

-

Carefully add sodium triacetoxyborohydride in portions.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the N,N'-dialkyl-1,3-propanediamine, which can then be carboxymethylated to the corresponding PDTA derivative.

| Product | Starting Amine | Aldehyde | Yield (%) |

| N,N'-Dibenzyl-1,3-propanediamine | 1,3-Propanediamine | Benzaldehyde | 85-95 |

Table 3: N-Alkylation of 1,3-Propanediamine via Reductive Amination. Yields are typical for this type of reaction.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual pathways related to the synthesis and application of substituted PDTA derivatives.

Caption: General workflow for the synthesis of a C-substituted bifunctional PDTA derivative.

Caption: General workflow for the synthesis of an N-substituted PDTA derivative.

Caption: Conceptual signaling pathway for a PDTA-based targeted drug delivery system.

Conclusion

The synthesis of substituted this compound derivatives is a versatile and powerful tool for the development of advanced diagnostic and therapeutic agents. By carefully selecting the synthetic strategy and the nature of the substituent, researchers can tailor the properties of these molecules to suit a wide range of applications. The protocols and workflows presented in this guide provide a solid foundation for the design and synthesis of novel PDTA derivatives for the advancement of biomedical research and drug development. Further research into novel substitution patterns and their impact on chelation chemistry and biological activity will continue to expand the utility of this important class of molecules.

An In-depth Technical Guide on the Metal Binding Affinity of 1,3-Propanediaminetetraacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metal binding affinity of 1,3-Propanediaminetetraacetic acid (1,3-PDTA), a hexadentate chelating agent. This document summarizes quantitative binding data, details experimental protocols for determining metal-ligand stability constants, and presents visual representations of the underlying chemical processes and experimental workflows.

Introduction to 1,3-Propanediaminetetraacetic Acid (1,3-PDTA)

1,3-Propanediaminetetraacetic acid, a derivative of 1,3-diaminopropane, is a versatile chelating agent capable of forming stable complexes with a wide range of metal ions. Its structure, featuring two amine groups and four carboxylic acid groups, allows it to coordinate with a metal ion through up to six donor atoms (two nitrogen and four oxygen atoms), forming multiple chelate rings. This multidentate nature results in high-affinity binding for various metal cations, making it a subject of interest in fields such as analytical chemistry, environmental remediation, and pharmaceutical sciences, including drug delivery and as a potential therapeutic agent for metal overload disorders.

Metal Binding Affinity of 1,3-PDTA

The affinity of 1,3-PDTA for different metal ions is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex and stronger binding.

Quantitative Data on Stability Constants

The following tables summarize the stability constants (log K) of 1,3-PDTA with various divalent metal ions, as determined by potentiometric titration.

Table 1: Stability Constants (log K) of 1,3-PDTA with Divalent Metal Ions

| Metal Ion | log K₁ |

| Mg²⁺ | 8.32 |

| Ca²⁺ | 9.53 |

| Sr²⁺ | 8.16 |

| Ba²⁺ | 7.50 |

| Mn²⁺ | 13.08 |

| Co²⁺ | 15.65 |

| Ni²⁺ | 16.26 |

| Cu²⁺ | 17.55 |

| Zn²⁺ | 15.53 |

| Cd²⁺ | 15.69 |

| Pb²⁺ | 16.36 |

Data sourced from Grimes et al. (1972). The values were determined at 25 °C in a 0.10 M KNO₃ solution.

Experimental Protocols

The determination of metal-ligand stability constants is crucial for understanding the chelating properties of compounds like 1,3-PDTA. Potentiometric titration is a widely used and reliable method for this purpose.

Potentiometric Titration for Determining Stability Constants

This protocol outlines the steps for determining the stability constants of 1,3-PDTA with divalent metal ions.

1. Materials and Reagents:

-

1,3-Propanediaminetetraacetic acid (1,3-PDTA)

-

Standardized solution of a strong base (e.g., ~0.1 M potassium hydroxide, carbonate-free)

-

Stock solutions of the metal nitrates of interest (e.g., Mg(NO₃)₂, Ca(NO₃)₂, etc.) standardized by a suitable method (e.g., EDTA titration).

-

A background electrolyte solution (e.g., 1.0 M potassium nitrate) to maintain constant ionic strength.

-

High-purity water (deionized or distilled).

-

Standard buffer solutions for pH meter calibration.

2. Instrumentation:

-

A precise pH meter with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl).

-

A constant temperature bath or water-jacketed titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

A magnetic stirrer and stir bars.

-

A micro-burette for the addition of the titrant.

3. Experimental Procedure:

-

Preparation of the Titration Solution:

-

In a thermostated titration vessel, add a known volume of the 1,3-PDTA solution (e.g., 100 ml of a ~10⁻³ M solution).

-

Add a known volume of the standardized metal nitrate solution to achieve the desired metal-to-ligand ratio (typically 1:1).

-

Add the necessary volume of the background electrolyte solution to bring the final ionic strength to a constant value (e.g., 0.10 M).

-

Acidify the solution with a small amount of a strong acid (e.g., nitric acid) to a starting pH of around 2.

-

-

Titration:

-

Calibrate the pH meter using standard buffers.

-

Immerse the calibrated electrodes in the titration solution and start the magnetic stirrer.

-

Allow the system to reach thermal equilibrium.

-

Begin the titration by adding small increments of the standardized strong base solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH reaches a value where the ligand is fully deprotonated and the complex formation is complete (e.g., pH ~11).

-

-

Data Analysis:

-

The titration data (pH versus volume of base added) is used to calculate the formation constants. This is typically done using computer programs that employ least-squares methods to fit the potentiometric data to a model that includes the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The program calculates the concentrations of all species in solution at each point of the titration and refines the stability constants to minimize the difference between the calculated and experimental pH values.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of 1,3-PDTA metal binding affinity.

Conclusion

1,3-Propanediaminetetraacetic acid demonstrates strong binding affinity for a variety of divalent metal ions, forming stable chelate complexes. The quantitative data on stability constants, obtained through well-established experimental protocols like potentiometric titration, are essential for researchers and professionals in drug development and other scientific disciplines. The provided information serves as a foundational guide for further investigation and application of 1,3-PDTA as a versatile chelating agent.

Methodological & Application

Application Notes and Protocols: Propanediaminetetraacetic Acid (PDTA) Titration for Metal Ion Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complexometric titration is a cornerstone of volumetric analysis for the determination of metal ion concentrations.[1] This technique relies on the reaction between a metal ion and a chelating agent to form a stable, water-soluble complex.[2] While Ethylenediaminetetraacetic acid (EDTA) is the most widely used chelating agent, or complexone, its analogues, such as 1,2-Propanediaminetetraacetic acid (PDTA), offer similar capabilities. PDTA, like EDTA, is a multidentate ligand that forms strong 1:1 stoichiometric complexes with a wide range of metal ions, making it a valuable reagent in analytical chemistry.[3][4]

This document provides a detailed protocol for the use of PDTA in the complexometric titration of metal ions, covering reagent preparation, standardization, and analytical procedures for various metal ions.

Principle of Titration

The titration with PDTA is based on the formation of a highly stable chelate complex between the PDTA molecule and a metal ion (Mⁿ⁺). PDTA is a hexadentate ligand, meaning it has six donor sites (four carboxylate groups and two nitrogen atoms) that can wrap around a central metal ion, forming a cage-like structure.[3] The general reaction is:

Mⁿ⁺ + [PDTA]⁴⁻ ⇌ [M-PDTA]ⁿ⁻⁴

The endpoint of the titration is detected using a metallochromic indicator. This is an organic dye that also forms a complex with the metal ion, exhibiting a different color when free versus when complexed. The metal-indicator complex is less stable than the metal-PDTA complex.[4] During titration, PDTA first reacts with free metal ions. At the equivalence point, once nearly all metal ions are complexed with PDTA, the titrant displaces the metal ion from the indicator complex, causing a distinct color change that signals the endpoint.[4]

Caption: Chelation of a metal ion by PDTA to form a stable complex.

Experimental Protocols

-

Analytical balance

-

1000 mL Volumetric flask

-

250 mL Erlenmeyer flasks

-

50 mL Burette

-

25 mL Pipette

-

pH meter

-

Magnetic stirrer and stir bars

-

Disodium PDTA (Na₂H₂Y·2H₂O): Analytical reagent grade. Note: As PDTA is less common, Disodium EDTA can be used following the same procedures if PDTA is unavailable.

-

pH 10 Buffer Solution: Dissolve 140 g of ammonium chloride (NH₄Cl) in 650 mL of deionized water, add 1136 mL of concentrated ammonia (NH₄OH), and dilute to 2000 mL with deionized water.[5] This should be handled in a fume hood.

-

Eriochrome Black T (EBT) Indicator: Grind 0.1 g of Eriochrome Black T with 10 g of sodium chloride (NaCl) to create a solid mixture.[5]

-

Standard Zinc (Zn²⁺) Solution (0.01 M): Accurately weigh approximately 0.654 g of pure zinc metal, dissolve it in a minimal amount of 6 M HCl in a fume hood, and dilute to 1000 mL in a volumetric flask with deionized water.

-

Deionized Water

-

Accurately weigh approximately 3.8 g of disodium PDTA dihydrate (Na₂H₂Y·2H₂O).[5]

-

Transfer the weighed solid to a 1000 mL volumetric flask.

-

Add approximately 800 mL of deionized water and swirl to dissolve. Gentle heating may be required.

-

Once dissolved and cooled to room temperature, dilute to the 1000 mL mark with deionized water and mix thoroughly.

-

Pipette exactly 25.00 mL of the standard 0.01 M Zn²⁺ solution into three separate 250 mL Erlenmeyer flasks.[5]

-

To each flask, add 20 mL of the pH 10 buffer solution and 15 mL of deionized water.[5]

-

Add a small amount (a few crystals) of the EBT indicator to each flask until a light wine-red color is observed.[5]

-

Titrate the solution with the prepared PDTA solution from the burette. The endpoint is reached when the color changes sharply from wine-red to a clear blue.[5]

-

Record the volume of PDTA solution used. Repeat the titration for all three samples and calculate the average volume.

-

Calculate the molarity of the PDTA solution using the formula: MPDTA = (MZn × VZn) / VPDTA